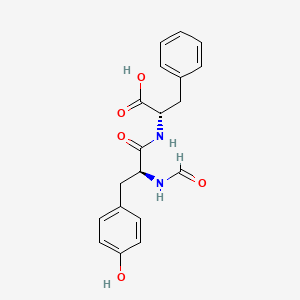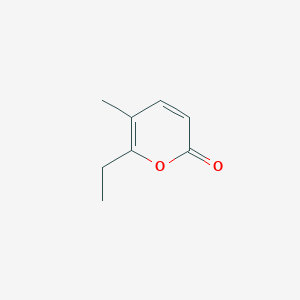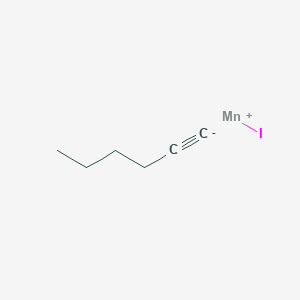![molecular formula C8H14O3 B14517840 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- CAS No. 62759-66-4](/img/structure/B14517840.png)
3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8,9-Trioxabicyclo[421]nonane, 5,5-dimethyl- is a bicyclic organic compound with a unique structure that includes three oxygen atoms and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- typically involves the formation of the bicyclic core through a series of organic reactions. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .
Wissenschaftliche Forschungsanwendungen
3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and as a probe for understanding biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8,9-Trioxabicyclo[4.2.1]nonane: Similar in structure but lacks the dimethyl groups.
1,2,5,5-Tetramethyl-3,8,9-trioxabicyclo[4.2.1]nonane: Contains additional methyl groups compared to 3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl-.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms instead of oxygen, leading to different chemical properties.
Uniqueness
3,8,9-Trioxabicyclo[4.2.1]nonane, 5,5-dimethyl- is unique due to its specific arrangement of oxygen atoms and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the design of new molecules and materials .
Eigenschaften
CAS-Nummer |
62759-66-4 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
5,5-dimethyl-3,8,9-trioxabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H14O3/c1-8(2)5-9-4-7-10-3-6(8)11-7/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
QAVIBLLTHITPBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC2OCC1O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)
![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)
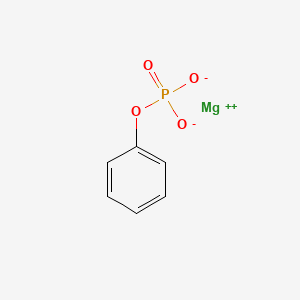
![6-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14517812.png)

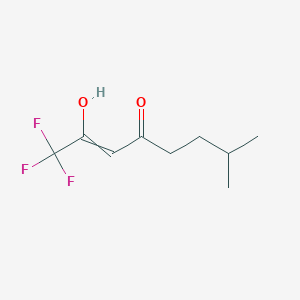
![6-[(4-Nitrophenyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B14517817.png)
